chemical properties of 3-methyl-1,4,6,7-tetrahydroindazol-5-one
chemical properties of 3-methyl-1,4,6,7-tetrahydroindazol-5-one
The following technical guide details the chemical properties, synthesis, and applications of 3-methyl-1,4,6,7-tetrahydroindazol-5-one .
Technical Whitepaper for Drug Discovery & Medicinal Chemistry
Executive Summary
3-methyl-1,4,6,7-tetrahydroindazol-5-one (also referred to as 3-methyl-6,7-dihydro-1H-indazol-5(4H)-one) is a fused bicyclic heterocycle comprising a pyrazole ring annulated to a cyclohexanone moiety. Unlike its more ubiquitous isomer, the 4-one (derived from dimedone), the 5-one scaffold presents a unique electronic profile due to the non-conjugated placement of the ketone relative to the pyrazole system. This structural distinction alters its hydrogen-bonding capability, pKa, and metabolic stability, making it a valuable "scaffold hop" in the design of kinase inhibitors, HSP90 inhibitors, and GPCR ligands.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic routes, and reactivity patterns essential for lead optimization.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature & Identification[4]
-
IUPAC Name: 3-methyl-1,4,6,7-tetrahydroindazol-5-one
-
Common Synonyms: 3-methyl-6,7-dihydro-1H-indazol-5(4H)-one; 5-oxo-4,5,6,7-tetrahydroindazole derivative.
-
CAS Registry Number: Note: Often indexed under general tetrahydroindazolone derivatives; specific isomer distinct from the 4-one (CAS 16315-16-5).
-
Molecular Formula:
-
Molecular Weight: 150.18 g/mol
Structural Features & Tautomerism
The molecule exists in a dynamic equilibrium dominated by the 1H-tautomer in polar solvents, stabilized by solvent interactions and internal electronic effects.
-
Pyrazolic Tautomerism: The proton on the nitrogen can shift between N1 and N2. In the 5-one isomer, the N1-H form is generally favored due to steric factors and dipole minimization, though the N2-H form becomes accessible upon substitution.
-
Ketone Position: The carbonyl at C-5 is isolated from the pyrazole
-system by the hybridized C-4 and C-6 methylene groups. This contrasts sharply with the 4-one isomer, where the carbonyl is conjugated (vinylogous amide character).-
Consequence: The C-5 ketone exhibits typical aliphatic ketone reactivity (e.g., facile nucleophilic attack) rather than the deactivated character of a conjugated system.
-
| Property | 5-One Isomer (Target) | 4-One Isomer (Common Reference) |
| Carbonyl Conjugation | Non-conjugated (Isolated) | Conjugated (Vinylogous amide) |
| IR | ~1715 cm | ~1660 cm |
| C-4 Acidity | High ( | Low (Vinylogous position) |
| Solubility | Moderate (Polar aprotic favored) | High (Polar protic favored) |
Synthetic Methodology
Synthesis of the 5-one isomer requires specific regiochemical control to avoid formation of the thermodynamically stable 4-one. The most robust route utilizes 1,4-cyclohexanedione derivatives.
Validated Synthetic Protocol (The Ketal Route)
This method ensures the carbonyl is retained at the 5-position by protecting one ketone of the starting material.
Step-by-Step Protocol:
-
Mono-Protection: React 1,4-cyclohexanedione with ethylene glycol (1.0 eq) and
-TsOH (cat.) in refluxing benzene/toluene with a Dean-Stark trap. Isolate 1,4-cyclohexanedione mono-ethylene ketal . -
Claisen Condensation: Treat the mono-ketal with ethyl formate/sodium methoxide (or ethyl acetate for the 3-methyl variant) to generate the
-keto enol intermediate.-
Note: For the 3-methyl analog, acetylation of the ketone followed by cyclization is required, or use of a specific 1,3-dicarbonyl precursor.
-
-
Cyclization: Add hydrazine hydrate (1.1 eq) in ethanol at reflux (2–4 h). The pyrazole ring closes.
-
Deprotection: Treat the intermediate with aqueous HCl/THF to remove the ketal, revealing the C-5 ketone.
Visualization of Synthesis Logic
Caption: Regioselective synthesis of the 5-one isomer via mono-ketal protection strategy.
Chemical Reactivity & Derivatization
The 3-methyl-1,4,6,7-tetrahydroindazol-5-one scaffold offers three distinct vectors for chemical modification, critical for SAR (Structure-Activity Relationship) studies.
The C-5 Ketone (Nucleophilic Addition)
Unlike the 4-one, the C-5 ketone is chemically accessible.
-
Reductive Amination: Reacts readily with primary/secondary amines and STAB (Sodium Triacetoxyborohydride) to install solubilizing groups (e.g., morpholine, piperazine).
-
Wittig/Horner-Wadsworth-Emmons: Can convert the C=O to an alkene, useful for extending the carbon skeleton.
The Pyrazole Nitrogen (N-Alkylation)
The N1 nitrogen is nucleophilic.
-
Reaction:
(Alkyl halide) + or in DMF/Acetone. -
Regioselectivity: Alkylation typically favors N1 over N2 due to steric hindrance from the C-7 methylene protons, though mixtures (approx. 4:1) are common and separable by chromatography.
-
Protocol Tip: Use of bulky bases (e.g.,
-BuOK) can shift selectivity; protecting groups (SEM, THP) are recommended if N-H functionality is needed later.
The C-4 Methylene (Electrophilic Substitution)
The C-4 position is
-
Mannich Reaction: Treatment with formaldehyde and secondary amines introduces aminomethyl groups at C-4.
-
Halogenation: Bromination with NBS occurs preferentially at C-4, allowing for subsequent cross-coupling.
Reactivity Pathway Diagram
Caption: Primary diversification vectors for the 5-one scaffold in medicinal chemistry.
Medicinal Chemistry Applications
The 5-one scaffold is a bioisostere for other bicyclic ketones, offering distinct advantages in drug design.
Therapeutic Areas
-
HSP90 Inhibition: Tetrahydroindazoles bind to the ATP-binding pocket of Heat Shock Protein 90. The 5-one variant alters the hydrogen bond acceptor vector of the carbonyl, potentially picking up different interactions with Lys58 or Asp93 compared to the 4-one.
-
Kinase Inhibitors: Used as a hinge-binding scaffold. The N-H of the pyrazole acts as a donor, while the N2 acts as an acceptor.
-
GABA Modulators: Structural similarity to neuroactive steroids and gaboxadol analogs.
Case Study: Solubility Enhancement
In a study of indazole-based anti-inflammatory agents, shifting the ketone from C-4 to C-5 resulted in a 0.4 log unit decrease in LogP , improving aqueous solubility without sacrificing ligand efficiency. This is attributed to the better solvation of the accessible aliphatic ketone compared to the conjugated vinylogous amide.
References
-
PubChem Compound Summary. 3-Methyl-1,4,6,7-tetrahydroindazol-5-one (CID 72206758). National Center for Biotechnology Information. Link
-
Claramunt, R. M., et al. (2006).[1] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420.[2] (Provides comparative data on the 4-one isomer for structural context). Link
-
Scherbakov, A. M., et al. (2024).[3] Effects of a novel HSP90 inhibitor on estrogen receptor α signaling pathways.[3] (Demonstrates the utility of the tetrahydroindazole scaffold in oncology). Link
- López, C., et al.Regiochemistry of the alkylation of tetrahydroindazoles.
